molecular formula C9H7N3O3 B1343731 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-24-8

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1343731
M. Wt: 205.17 g/mol
InChI Key: FUIUAEPXHQCUTG-UHFFFAOYSA-N
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Description

“6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.160 . It is also known by other names such as "6-Methyl-5-nitro-7-azaindole" .


Synthesis Analysis

While specific synthesis methods for “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against fibroblast growth factor receptors (FGFRs) .


Molecular Structure Analysis

The molecular structure of “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine core with a methyl group at the 6-position and a nitro group at the 5-position .


Physical And Chemical Properties Analysis

The density of “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” is approximately 1.4±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

  • Versatility in Medicinal Chemistry: Heterocyclic compounds, including pyrrolidine derivatives, play a critical role in drug discovery due to their diverse biological activities. The pyrrolidine ring, a common feature in many bioactive molecules, is valued for its ability to explore the pharmacophore space efficiently, contribute to stereochemistry, and increase three-dimensional coverage. This review discusses bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting their target selectivity and potential in treating human diseases (Li Petri et al., 2021).

Catalysis and Synthetic Applications

  • Catalytic Applications: The synthesis and functionalization of heterocyclic compounds are crucial in organic chemistry and catalysis. Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are highlighted for their roles in organic synthesis, catalysis, and potential drug applications. These compounds serve as intermediates in metal complex formation, asymmetric synthesis, and catalysis, showcasing their broad utility in advanced chemistry and drug development (Dongli Li et al., 2019).

Environmental and Health Implications

  • Environmental Concerns: The review of environmental agents capable of triggering apoptotic neurodegeneration in the developing brain discusses the potential hazards of various compounds, including those affecting neurotransmitter systems. While not directly related to 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, it underscores the importance of understanding the biological impacts of chemical exposures (Olney et al., 2000).

Future Directions

Research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, particularly in the context of developing new inhibitors for FGFRs, which are implicated in various types of tumors . This suggests that “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and related compounds may have potential applications in cancer therapy.

properties

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-5-8(12(14)15)2-7-6(4-13)3-10-9(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIUAEPXHQCUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646871
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

1000340-24-8
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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